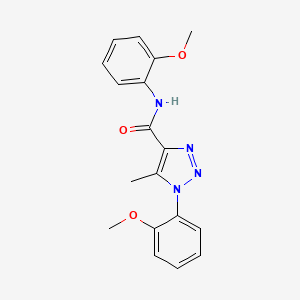
N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazole rings.
-
Step 1: Synthesis of Azide Intermediate
- Starting with 2-methoxyaniline, the compound is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
- The diazonium salt is then treated with sodium azide to yield the azide intermediate.
-
Step 2: Cycloaddition Reaction
- The azide intermediate is reacted with an alkyne derivative, such as 5-methyl-1-pentyne, in the presence of a copper(I) catalyst.
- The reaction proceeds under mild conditions, typically at room temperature, to form the 1,2,3-triazole ring.
-
Step 3: Carboxamide Formation
- The resulting triazole compound is then reacted with an appropriate carboxylic acid derivative, such as 2-methoxybenzoic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazole derivatives.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
-
Biology
- Investigated for its antimicrobial and antifungal activities.
- Studied for its potential as an enzyme inhibitor.
-
Medicine
- Explored for its anticancer properties.
- Evaluated for its potential as an anti-inflammatory agent.
-
Industry
- Utilized in the development of agrochemicals.
- Applied in the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can bind to enzymes and inhibit their activity, leading to various biological effects.
- It may interact with cellular receptors, modulating signal transduction pathways.
-
Pathways Involved
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:
-
Similar Compounds
- 1,2,3-Triazole-4-carboxamide derivatives with different substituents on the aromatic rings.
- Triazole compounds with varying alkyl or aryl groups at the 5-position.
-
Uniqueness
- The presence of two methoxyphenyl groups enhances its biological activity and specificity.
- The methyl group at the 5-position contributes to its unique chemical properties and reactivity.
特性
IUPAC Name |
N,1-bis(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-8-4-6-10-15(13)24-2)20-21-22(12)14-9-5-7-11-16(14)25-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBOUGGOHLNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














